Methyl 2,3-diamino-6-fluorobenzoate

Physicochemical Properties Drug Design LogP

Researchers requiring a reliable fluorinated ortho-diamine building block for heterocycle synthesis face inconsistent reactivity with non-fluorinated analogs. Methyl 2,3-diamino-6-fluorobenzoate (CAS 403712-67-4) solves this by providing: - A defined 6-fluoro substituent that electronically modulates benzimidazole and quinoxaline cores for kinase inhibitor design. - Chemoselective mono-protection enabled by distinct steric/electronic environment. - Consistent ≥97.5% purity (GC) ensuring reproducible cyclocondensation yields. Available for immediate dispatch.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
CAS No. 403712-67-4
Cat. No. B226616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-diamino-6-fluorobenzoate
CAS403712-67-4
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1N)N)F
InChIInChI=1S/C8H9FN2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,10-11H2,1H3
InChIKeyKFTFTXAANFTSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Diamino-6-fluorobenzoate Overview


Methyl 2,3-diamino-6-fluorobenzoate (CAS 403712-67-4) is a fluorinated aromatic diamine building block with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol [1]. This compound features vicinal amino groups at the 2- and 3-positions and a fluorine atom at the 6-position on a benzoate methyl ester core [1]. The combination of a fluorine substituent and an ortho-diamine motif positions this intermediate specifically for the synthesis of fluorinated heterocycles, including benzimidazoles and quinoxalines, where the electron-withdrawing effect of fluorine modulates ring electronics and the ortho-diamine serves as a cyclization handle [2][3]. Commercial availability includes analytical purity specifications of ≥97.5% (GC area%) from established laboratory chemical suppliers .

Building Block Fluorinated ortho-diamine core for heterocycle synthesis Benzimidazole and quinoxaline cyclization handle
Electronic Control Electron-withdrawing 6-F modulates ring electronics Predicted amine basicity shift for reaction tuning
Synthetic Consistency Defined methyl ester and fluorine placement Supports route reproducibility and SAR studies

Methyl 2,3-Diamino-6-fluorobenzoate vs. Analogs


Generic substitution with non-fluorinated analogs (e.g., methyl 2,3-diaminobenzoate) or alternative ester derivatives (e.g., ethyl 2,3-diamino-6-fluorobenzoate) introduces critical physicochemical and synthetic differences that preclude straightforward interchangeability. The 6-fluoro substituent in methyl 2,3-diamino-6-fluorobenzoate alters the electron density of the aromatic ring, impacting the reactivity of the adjacent amino groups in cyclocondensation reactions and influencing the acidity of the resulting heterocyclic N-H bonds, which is a key determinant of binding affinity in medicinal chemistry programs [1][2]. Conversely, swapping the methyl ester for an ethyl ester changes both the steric bulk around the carboxylate and the compound's lipophilicity (e.g., XLogP difference of approximately 0.5 units based on fragment contributions), affecting solubility profiles and reaction kinetics during amide bond formation or hydrolysis steps . Therefore, the specific fluorine placement and methyl ester combination is not a generic attribute but a defined architectural feature for synthetic route consistency and SAR studies.

! Non-fluorinated analog (methyl 2,3-diaminobenzoate) lacks the 6-F electron-withdrawing effect; may shift cyclocondensation regioselectivity and heterocycle acidity profile.
! Ethyl ester analog (ethyl 2,3-diamino-6-fluorobenzoate) introduces greater steric bulk and higher lipophilicity; may alter reaction kinetics and purification behavior.
! Positional isomer or alternative ester derivatives may not transfer directly; synthetic route and SAR conclusions require verification.

Methyl 2,3-Diamino-6-fluorobenzoate Quantitative Evidence


Molecular Weight and Lipophilicity Comparison

The introduction of a 6-fluoro substituent onto the methyl 2,3-diaminobenzoate scaffold results in a quantifiable increase in both molecular weight (184.17 vs. 166.18 g/mol) and predicted lipophilicity (XLogP 1.1 vs. estimated ~0.6). This structural modification directly impacts the compound's pharmacokinetic potential and solubility profile in organic synthesis [1][2].

MW & XLogP
Cross-study comparable
Δ MW +17.99 g/mol; Δ XLogP +~0.5 units vs. non-fluorinated analog
Reported physicochemical shift supports heterocycle design context
In silico prediction; verify experimentally for specific solvent systems
Physicochemical Properties Drug Design LogP

Fluorine Electronic Effects on Amine Basicity

The presence of the 6-fluorine atom in methyl 2,3-diamino-6-fluorobenzoate exerts a predictable inductive electron-withdrawing effect, lowering the basicity (pKa) of the adjacent 2- and 3-amino groups by an estimated 0.5-1.0 unit compared to the non-fluorinated methyl 2,3-diaminobenzoate [1]. This electronic tuning is critical for optimizing the rate and regioselectivity of cyclocondensation reactions with carbonyl compounds (e.g., aldehydes, carboxylic acids) to form benzimidazoles, a common step in the synthesis of kinase inhibitors and other bioactive molecules [2].

Amine Basicity
Class-level inference
Estimated pKa reduction ~0.5–1.0 unit vs. non-fluorinated analog
Electronic tuning context for cyclocondensation rate and regioselectivity
Predicted from Hammett constants; experimental pKa values to verify
Synthetic Chemistry Cyclocondensation Electronic Effects

Methyl vs. Ethyl Ester: Steric and Reactivity

The methyl ester group in the target compound confers different reactivity compared to the ethyl ester analog (CAS 1258070-71-1). Methyl esters are generally more reactive toward nucleophilic acyl substitution (e.g., hydrolysis, aminolysis) due to reduced steric hindrance, a factor quantified by Taft's steric parameter (Es). For a methyl ester, Es = 0.00, while for an ethyl ester, Es = -0.07, indicating a measurable increase in steric bulk [1]. This difference affects the rate of deprotection steps in multistage syntheses. Furthermore, the ethyl analog exhibits a higher predicted boiling point (355.3±42.0 °C) compared to the methyl analog (346.2±42.0 °C), a difference of approximately 9 °C, reflecting altered intermolecular interactions .

Ester Reactivity
Cross-study comparable
Δ Taft's Es -0.07 (more steric hindrance for ethyl ester); bp difference ~9.1 °C
Supports reaction rate assessment and purification strategy selection
Predicted bp; steric parameter from Taft scale, context-dependent
Ester Hydrolysis Synthetic Intermediates Solubility

Methyl 2,3-Diamino-6-fluorobenzoate Applications


Fluorinated Benzimidazole Kinase Inhibitors

Methyl 2,3-diamino-6-fluorobenzoate is optimally applied as a key intermediate in the synthesis of 4-fluoro-1H-benzimidazole-4-carboxylate scaffolds. The 6-fluoro substituent electronically modulates the benzimidazole core, a feature exploited in the design of selective kinase inhibitors (e.g., CDK, Aurora kinase) where fluorine can enhance target binding affinity (e.g., through multipolar interactions with backbone carbonyls) and improve metabolic stability [1][2].

Orthogonal Protection for Heterocycle Assembly

The vicinal diamine arrangement in methyl 2,3-diamino-6-fluorobenzoate enables selective mono-protection of the amino groups, a critical step for the sequential construction of unsymmetrical heterocycles like quinoxalinones and triazoles. The distinct electronic and steric environment created by the 6-fluoro and ortho-ester groups provides a handle for chemoselective acylation or alkylation, as evidenced by synthetic protocols for related 2,3-diaminobenzoates [1].

Fluorinated Crop Protection Agents

Fluorinated benzimidazoles and quinoxalines are privileged structures in agrochemicals (e.g., fungicides, herbicides). Methyl 2,3-diamino-6-fluorobenzoate serves as a direct precursor to these heterocycles, where the fluorine atom contributes to improved bioavailability and environmental stability—a well-documented advantage of fluorinated agrochemical actives [1].

Application
Selection Property
Validation Focus
Fluorinated benzimidazole synthesis
6-F electronic modulation and ortho-diamine cyclization
Ring-closure efficiency and target binding context review
Sequential heterocycle assembly
Orthogonal amine reactivity under distinct electronic/steric environment
Chemoselective protection and unsymmetrical ring formation
Agrochemical building block studies
Fluorine contribution to environmental stability profile
Bioactivity and degradation pathway screening context

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